molecular formula C10H12N4O4 B13387452 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol

Cat. No.: B13387452
M. Wt: 252.23 g/mol
InChI Key: RPZDLTVHZJHPAW-UHFFFAOYSA-N
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Description

3’-Deoxyinosine is a purine nucleoside analog where the hydroxy group at the 3’ position of inosine is replaced by a hydrogen atom . This compound is structurally similar to inosine but lacks the 3’-hydroxyl group, which significantly alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxyinosine typically involves the deoxygenation of inosine. One common method is the use of selective reduction reactions where the 3’-hydroxyl group is replaced by a hydrogen atom. This can be achieved using reagents such as tributyltin hydride in the presence of a radical initiator .

Industrial Production Methods

Industrial production of 3’-Deoxyinosine may involve biotechnological approaches using recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inosine to 3’-Deoxyinosine through enzymatic pathways .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hypoxanthine derivatives and modified nucleosides that can be used in further chemical or biological applications .

Mechanism of Action

3’-Deoxyinosine exerts its effects primarily through its incorporation into DNA, where it can cause mutations by pairing with cytosine instead of adenine. This leads to A:T to G:C transition mutations. The compound is recognized and excised by specific DNA repair enzymes, such as endonuclease V, which initiates the repair process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxyinosine is unique due to its specific pairing properties and its role in inducing mutations, which makes it a valuable tool in genetic and biochemical research. Its ability to be selectively incorporated into DNA and recognized by repair enzymes distinguishes it from other nucleoside analogs .

Properties

IUPAC Name

9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZDLTVHZJHPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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